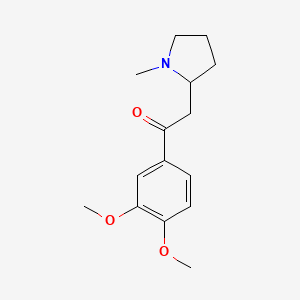
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The presence of methoxy groups on the phenyl ring and a pyrrolidine ring makes this compound unique and potentially interesting for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 1-methylpyrrolidine.
Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 1-methylpyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular functions.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)ethanone: Similar structure but without the methyl group on the pyrrolidine ring.
1-(3,4-Dimethoxyphenyl)-2-(1-methylpiperidin-2-YL)ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone is unique due to the presence of both methoxy groups on the phenyl ring and the methyl group on the pyrrolidine ring. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.
生物活性
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone, also known by its CAS number 67257-68-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is C15H21NO3, with a molecular weight of approximately 263.33 g/mol. The compound features a dimethoxyphenyl group and a pyrrolidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| LogP | 2.3087 |
| PSA | 38.77 Ų |
Pharmacological Effects
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Analgesic and Anti-inflammatory Effects : The presence of the pyrrolidine ring is often associated with analgesic properties. Compounds in this class have been evaluated for their ability to alleviate pain and reduce inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has demonstrated that:
- Substituents on the Phenyl Ring : Modifications on the 3 and 4 positions of the phenyl ring can enhance or diminish activity.
- Pyrrolidine Modifications : Alterations to the pyrrolidine structure can significantly impact the pharmacokinetics and pharmacodynamics of the compound.
Study 1: Antimicrobial Efficacy
A study published in Tetrahedron explored various derivatives of compounds similar to this compound and their antimicrobial activities against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Study 2: Analgesic Properties
In another investigation published in Pharmacology Reports, researchers evaluated the analgesic effects of similar pyrrolidine derivatives in animal models. The study found that specific substitutions on the pyrrolidine ring resulted in enhanced analgesic effects compared to traditional analgesics like ibuprofen .
特性
CAS番号 |
67257-68-5 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone |
InChI |
InChI=1S/C15H21NO3/c1-16-8-4-5-12(16)10-13(17)11-6-7-14(18-2)15(9-11)19-3/h6-7,9,12H,4-5,8,10H2,1-3H3 |
InChIキー |
RVRFITVRAQOIKN-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CC(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















